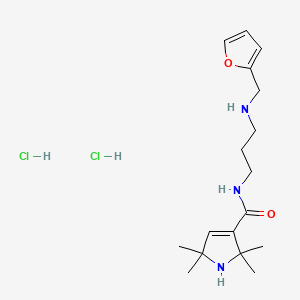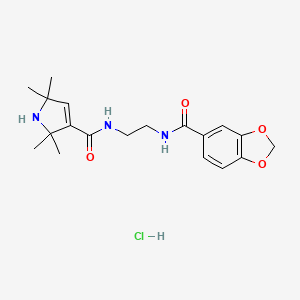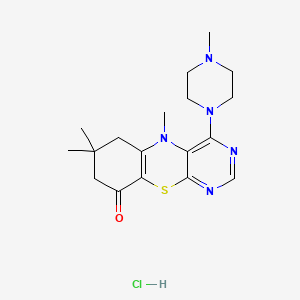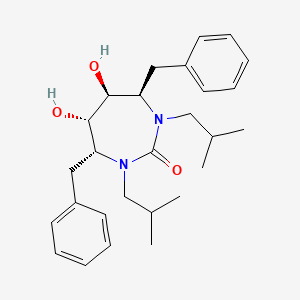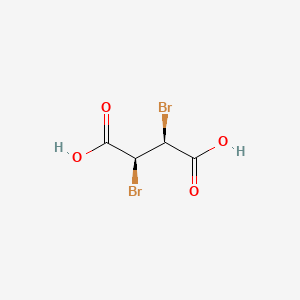
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple substituents, including bromophenyl, chlorophenyl, and azetidinyl groups, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by refluxing in the presence of glacial acetic acid . The reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has demonstrated antimicrobial and anticancer activities.
Pyrazoline Derivatives: These compounds have similar heterocyclic structures and exhibit various biological activities, including antioxidant and antitumor properties.
Uniqueness
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Propiedades
Número CAS |
87454-49-7 |
|---|---|
Fórmula molecular |
C23H17BrCl3N3O3 |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3,4-dichlorophenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32) |
Clave InChI |
UUPJJDCKWVXWTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN2C(C(C2=O)(CNC3=CC=C(C=C3)Br)Cl)C4=CC(=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
